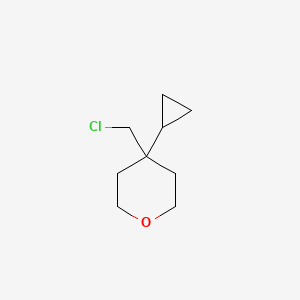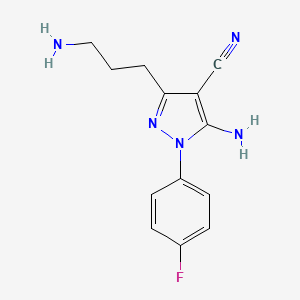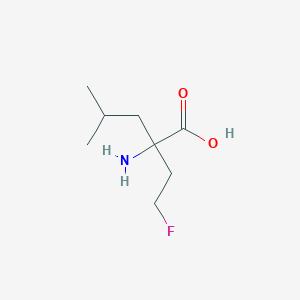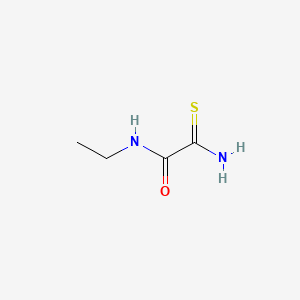
2,3-Dihydro-1H-isoindol-5-amine,aceticacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dihydro-1H-isoindol-5-amine, acetic acid is a compound that belongs to the class of isoindoline derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-1H-isoindol-5-amine, acetic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of N1-alkylethane-1,2-diamine with methyl 2-formylbenzoate in the presence of a chiral phosphoric acid catalyst can lead to the formation of the desired isoindoline derivative . The reaction conditions typically involve mild temperatures and the use of solvents such as methanol or ethanol.
Industrial Production Methods
Industrial production of 2,3-Dihydro-1H-isoindol-5-amine, acetic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-1H-isoindol-5-amine, acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product, but they generally involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of 2,3-Dihydro-1H-isoindol-5-amine, acetic acid can yield oxo derivatives, while reduction can produce reduced isoindoline derivatives .
Scientific Research Applications
2,3-Dihydro-1H-isoindol-5-amine, acetic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2,3-Dihydro-1H-isoindol-5-amine, acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activities and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1H-isoindol-5-amine dihydrochloride: This compound is similar in structure but differs in its salt form, which can affect its solubility and reactivity.
2-(5-bromo-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetic acid: This derivative contains a bromine atom, which can influence its chemical properties and reactivity.
(2,3-Dihydro-1H-indol-5-ylmethyl)amine: This compound has a similar core structure but differs in its functional groups, leading to different reactivity and applications.
Uniqueness
2,3-Dihydro-1H-isoindol-5-amine, acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H14N2O2 |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
acetic acid;2,3-dihydro-1H-isoindol-5-amine |
InChI |
InChI=1S/C8H10N2.C2H4O2/c9-8-2-1-6-4-10-5-7(6)3-8;1-2(3)4/h1-3,10H,4-5,9H2;1H3,(H,3,4) |
InChI Key |
RFSLIFXGFPLXAN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C1C2=C(CN1)C=C(C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Ethyl-7,7-dimethyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13203846.png)

![1-[2-Amino-5-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B13203851.png)
![Ethyl 2-[5-methyl-2-(2-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13203857.png)

![Ethyl 2-[2-(2,5-dimethylphenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13203884.png)
![1-[(tert-Butoxy)carbonyl]-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid](/img/structure/B13203885.png)
![Methyl 3-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-3-(2-nitrophenyl)propanoate](/img/structure/B13203886.png)

![2-[2-(3-Fluoro-2-nitrophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid](/img/structure/B13203912.png)
![1-[2-Amino-1-(4-chlorophenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B13203915.png)


